molecular formula C7H13ClO4S B2852254 Methyl 6-(chlorosulfonyl)hexanoate CAS No. 1202760-84-6

Methyl 6-(chlorosulfonyl)hexanoate

Cat. No.: B2852254
CAS No.: 1202760-84-6
M. Wt: 228.69
InChI Key: VAALRKODFRNCMR-UHFFFAOYSA-N
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Description

Methyl 6-(chlorosulfonyl)hexanoate is an organic compound with the molecular formula C7H13ClO4S and a molecular weight of 228.69 g/mol . It is a derivative of hexanoic acid, featuring a chlorosulfonyl functional group attached to the sixth carbon of the hexanoate chain. This compound is utilized in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(chlorosulfonyl)hexanoate can be synthesized through the reaction of hexanoic acid with chlorosulfonic acid. The reaction typically involves the esterification of hexanoic acid to form methyl hexanoate, followed by chlorosulfonation to introduce the chlorosulfonyl group . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and chlorosulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(chlorosulfonyl)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfonyl chlorides .

Mechanism of Action

The mechanism of action of methyl 6-(chlorosulfonyl)hexanoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(chlorosulfonyl)hexanoate: C7H13ClO4S

    Hexanoic acid, 6-(chlorosulfonyl)-, methyl ester: C7H13ClO4S

    6-Chlorosulfonylbenzoxazolin-2-one: C7H5ClNO4S

Uniqueness

This compound is unique due to its specific structure, which combines the properties of a hexanoate ester with a chlorosulfonyl functional group. This combination allows for versatile reactivity and a wide range of applications in synthesis and research .

Properties

IUPAC Name

methyl 6-chlorosulfonylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c1-12-7(9)5-3-2-4-6-13(8,10)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAALRKODFRNCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202760-84-6
Record name methyl 6-(chlorosulfonyl)hexanoate
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